methyl 2-[(2Z)-2-(3-amino-5-imino-1,2-oxazol-4(5H)-ylidene)hydrazinyl]benzoate
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Overview
Description
Methyl 2-[(2Z)-2-(3-amino-5-imino-1,2-oxazol-4(5H)-ylidene)hydrazinyl]benzoate is a complex organic compound with a unique structure that includes an oxazole ring, an amino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-(3-amino-5-imino-1,2-oxazol-4(5H)-ylidene)hydrazinyl]benzoate typically involves multiple steps, starting with the preparation of the oxazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-(3-amino-5-imino-1,2-oxazol-4(5H)-ylidene)hydrazinyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amino derivatives.
Scientific Research Applications
Methyl 2-[(2Z)-2-(3-amino-5-imino-1,2-oxazol-4(5H)-ylidene)hydrazinyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-(3-amino-5-imino-1,2-oxazol-4(5H)-ylidene)hydrazinyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(2Z)-2-(3-amino-5-imino-1,2-oxazol-4(5H)-ylidene)hydrazinyl]benzoate: shares similarities with other oxazole derivatives and benzoate esters.
3-Amino-5-methylthio-1H-1,2,4-triazole: Another compound with a similar structure, used in the synthesis of heterocyclic compounds.
Methylamine: A simpler amine that serves as a building block for more complex molecules.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11N5O3 |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
methyl 2-[(3,5-diamino-1,2-oxazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C11H11N5O3/c1-18-11(17)6-4-2-3-5-7(6)14-15-8-9(12)16-19-10(8)13/h2-5H,13H2,1H3,(H2,12,16) |
InChI Key |
SVTZGYWZSBZAEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C(ON=C2N)N |
Origin of Product |
United States |
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